2-((4-Iodophenoxy)methyl)-4-methylthiazole

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Discontinued or out-of-spec isomer batches derail SAR and crystallography timelines. 2-((4-Iodophenoxy)methyl)-4-methylthiazole resolves this as the precise para-iodo positional isomer, distinct from ortho (CAS 1488028-46-1) and meta (CAS 1485548-25-1) analogs. - Enables linear halogen bonding geometry for probing kinase and GPCR active sites. - Facilitates SAD/MAD phasing via optimal para-iodo anomalous scattering with minimal steric bulk. - Supports efficient Suzuki-Miyaura diversification at the 4-position of the phenoxy ring.

Molecular Formula C11H10INOS
Molecular Weight 331.17 g/mol
Cat. No. B11783427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Iodophenoxy)methyl)-4-methylthiazole
Molecular FormulaC11H10INOS
Molecular Weight331.17 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)COC2=CC=C(C=C2)I
InChIInChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-9(12)3-5-10/h2-5,7H,6H2,1H3
InChIKeyNOWLUJYDTMJVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Iodophenoxy)methyl)-4-methylthiazole Overview


2-((4-Iodophenoxy)methyl)-4-methylthiazole (CAS 1541321-35-0), with molecular formula C₁₁H₁₀INOS and molecular weight 331.17 g/mol, is a heterocyclic organic compound featuring a 4-methylthiazole core linked via a methylene bridge to a 4-iodophenoxy group . This compound belongs to the thiazole family, a privileged scaffold in medicinal chemistry known for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1]. The presence of the para-iodine substituent on the phenoxy ring distinguishes this compound from its ortho- and meta-substituted positional isomers, each bearing distinct CAS numbers and potential differences in physicochemical and biological profiles .

Para-substituted iodophenoxy group with defined halogen bonding geometry
Linear iodine vector supports fragment-based library design and SAR studies
Minimal steric hindrance for Pd-catalyzed cross-coupling diversification
Standardized 97% purity with established commercial supply chains

2-((4-Iodophenoxy)methyl)-4-methylthiazole Positional Isomer Impact


In-class compounds such as the ortho-iodo (CAS 1488028-46-1) and meta-iodo (CAS 1485548-25-1) positional isomers of 2-((4-iodophenoxy)methyl)-4-methylthiazole cannot be freely interchanged without risking altered biological outcomes, synthetic reactivity, or physicochemical behavior. The position of the iodine substituent on the phenoxy ring critically influences molecular geometry, electronic distribution, and potential halogen bonding interactions with biological targets . While all three isomers share the identical molecular formula and molecular weight (331.17 g/mol), their distinct CAS registrations reflect different spatial arrangements that can lead to divergent binding affinities, metabolic stability, and cross-coupling reactivity profiles. The following quantitative evidence demonstrates where meaningful differentiation exists between these closely related analogs, guiding informed procurement decisions for research applications [1].

Para-isomer vs
Ortho- / meta-iodo isomers (CAS 1488028-46-1, 1485548-25-1)
Halogen bonding geometry and directionality may differ, altering target engagement profiles.
Lipophilicity and predicted permeability vary; ortho-isomer shows lower LogP due to intramolecular interactions.
Cross-coupling reactivity can be reduced by steric hindrance in ortho-substituted analog, limiting synthetic efficiency.

2-((4-Iodophenoxy)methyl)-4-methylthiazole Evidence Guide


Halogen Bonding Geometry Differentiation

The para-iodine substitution in 2-((4-iodophenoxy)methyl)-4-methylthiazole creates a linear halogen bonding vector extending outward from the phenoxy ring, in contrast to the angled vectors of ortho-substituted (CAS 1488028-46-1) and meta-substituted (CAS 1485548-25-1) isomers. This geometric difference directly impacts the compound's ability to engage in directional non-covalent interactions with Lewis base sites in protein binding pockets. While all three positional isomers are commercially available with reported purities of 97% , the para-substituted variant (CAS 1541321-35-0) is expected to exhibit different binding poses and affinity profiles due to altered halogen bond donor-acceptor distances. Quantitative experimental binding data for this specific compound remain unreported in the peer-reviewed literature; the differentiation presented here is based on well-established halogen bonding principles derived from quantum chemical calculations and crystallographic studies of analogous thiazole derivatives [1].

Halogen Bonding Geometry
Class-level inference
Linear para vector vs. angled ortho/meta orientation
Supports geometry-based SAR and fragment placement design.
Experimental binding data not yet reported; based on halogen bonding principles.
Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

LogP and Solubility Profile

Quantitative structure-property relationship (QSPR) calculations predict that 2-((4-iodophenoxy)methyl)-4-methylthiazole exhibits a LogP value of 3.22 and aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. In contrast, the ortho-iodo isomer (CAS 1488028-46-1) is predicted to have a lower LogP of approximately 2.98 due to intramolecular hydrogen bonding between the ortho-iodine and ether oxygen, while the meta-iodo isomer (CAS 1485548-25-1) is predicted to have a similar LogP of 3.20. These differences, while modest in magnitude, can translate to meaningful variations in membrane permeability and oral bioavailability in lead optimization programs. The para-isomer's topological polar surface area (tPSA) of approximately 22 Ų also distinguishes it from more polar thiazole derivatives with additional hydrogen bond donors, positioning this compound as a moderately lipophilic scaffold suitable for CNS penetration studies.

Lipophilicity Profile
Class-level inference
LogP 3.22
Indicates moderate lipophilicity; ΔLogP +0.24 over ortho-isomer.
QSPR prediction; experimental validation required.
ADMET Physicochemical Properties Drug-likeness

Cross-Coupling Reactivity Advantage

The para-iodophenoxy group in 2-((4-iodophenoxy)methyl)-4-methylthiazole serves as a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, enabling the construction of diverse molecular architectures . The para-positioning of the iodine atom minimizes steric hindrance during oxidative addition compared to the ortho-iodo isomer (CAS 1488028-46-1), which experiences significant steric clash between the iodine and the adjacent ether oxygen. This steric difference translates to faster reaction kinetics for the para-isomer; while no direct comparative kinetic data for these specific compounds exists in the literature, studies on related 4-methylthiazole derivatives demonstrate that para-substituted aryl iodides react 2-3 times faster than ortho-substituted analogs in Suzuki couplings due to reduced steric encumbrance [1]. The iodine atom also provides a heavy atom label for X-ray crystallography phase determination, with the para-position offering optimal anomalous scattering geometry for structural biology applications.

Cross-Coupling Reactivity
Cross-study comparable
Estimated 2–3× faster Suzuki coupling vs. ortho-substituted analogs
Supports selection for high-yield library synthesis.
Extrapolated from related thiazole systems; direct kinetics not available.
Synthetic Chemistry Cross-Coupling Building Blocks

Commercial Availability and Purity

2-((4-Iodophenoxy)methyl)-4-methylthiazole (CAS 1541321-35-0) is commercially available from multiple suppliers with standardized purity of 97% . The para-isomer is priced at approximately $617 per gram as of 2022 , reflecting its specialized synthetic route and lower production volume compared to more common thiazole building blocks. In contrast, the ortho-iodo isomer (CAS 1488028-46-1) and meta-iodo isomer (CAS 1485548-25-1) show similar commercial availability but may exhibit different pricing structures due to variations in synthetic accessibility and demand. The para-isomer's established supply chain and documented purity specifications make it a more reliable procurement choice for reproducible research, particularly in SAR studies where isomer purity directly impacts data interpretability.

Commercial Availability
Head-to-head
97% purity · ~$617/g (2022)
Multiple supplier listings
Reliable supply supports reproducible SAR workflows.
Purity and pricing comparable across all three positional isomers.
Procurement Supply Chain Purity Analysis

2-((4-Iodophenoxy)methyl)-4-methylthiazole Applications


Fragment-Based Drug Discovery Targeting Halogen Bonds

The para-iodine substitution in 2-((4-Iodophenoxy)methyl)-4-methylthiazole provides a linear halogen bonding vector suitable for engaging Lewis base residues in protein active sites. Fragment screening libraries incorporating this compound can probe halogen bond acceptor sites with distinct geometry compared to ortho- or meta-substituted isomers, potentially identifying novel binding poses in kinases, proteases, or GPCR targets. The moderate LogP of 3.22 supports cell permeability for intracellular target engagement [1].

Diversified Thiazole Libraries via Cross-Coupling

The para-iodophenoxy group enables efficient Suzuki-Miyaura and Sonogashira couplings with minimal steric hindrance, allowing rapid diversification of the 4-position of the phenoxy ring. This synthetic advantage supports the generation of focused compound libraries for SAR exploration in medicinal chemistry programs targeting anticancer or antimicrobial activities, as documented for related 4-methylthiazole derivatives [2].

Crystallographic Phasing by Heavy Atom Scattering

The iodine atom at the para-position provides optimal anomalous scattering for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in protein X-ray crystallography. The linear geometry of the para-iodophenoxy group facilitates incorporation into ligand-protein co-crystals, enabling structure-based drug design efforts. This application leverages the heavy atom label without the steric complications associated with ortho-substituted analogs .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Para-iodo halogen bonding geometry
Binding assay and pose confirmation
Diversified thiazole libraries
Cross-coupling accessibility
Reaction yield and scope under standard conditions
Crystallographic phasing
Heavy atom anomalous scattering
Phasing power and co-crystallization success

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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